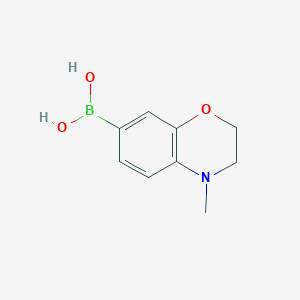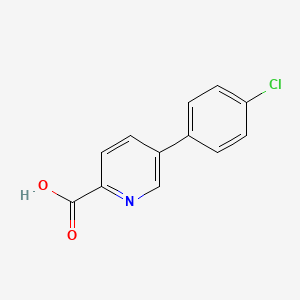
Ácido 5-(4-clorofenil)picolínico
Descripción general
Descripción
5-(4-Chlorophenyl)picolinic acid (CPPA) is an organic compound that belongs to the class of picolinic acid derivatives. It is a white solid that is soluble in water . The compound contains a total of 25 bonds, including 17 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyridine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity . Another study reported the synthesis of 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol from 4-chlorobenzoic acid in six steps .Molecular Structure Analysis
The molecular structure of 5-(4-Chlorophenyl)picolinic acid is characterized by its IUPAC name, 4-(4-chlorophenyl)-2-pyridinecarboxylic acid, and its InChI code, 1S/C12H8ClNO2/c13-10-3-1-8(2-4-10)9-5-6-14-11(7-9)12(15)16/h1-7H,(H,15,16) .Chemical Reactions Analysis
Picolinic acid, a related compound, is known to be a catabolite of the amino acid tryptophan through the kynurenine pathway . It has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .Mecanismo De Acción
Target of Action
5-(4-Chlorophenyl)picolinic acid, a derivative of picolinic acid, primarily targets zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
The compound works by binding to zinc finger proteins in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction with ZFPs can lead to the inhibition of viral replication and packaging, making it a potential anti-viral agent .
Biochemical Pathways
Picolinic acid, from which 5-(4-Chlorophenyl)picolinic acid is derived, is a catabolite of the amino acid tryptophan through the kynurenine pathway . It plays a key role in zinc transport . In bacteria, picolinic acid is degraded through a series of reactions involving hydroxylation, decarboxylation, and further degradation to fumaric acid .
Pharmacokinetics
Picolinic acid, the parent compound, is a metabolite of tryptophan and is produced in the body on a daily basis . This suggests that it may have good bioavailability, but further studies would be needed to confirm this for the 5-(4-Chlorophenyl)picolinic acid derivative.
Result of Action
The primary result of the action of 5-(4-Chlorophenyl)picolinic acid is the inhibition of the function of zinc finger proteins, which can disrupt viral replication and packaging . This makes it a potential anti-viral agent. Additionally, it has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects .
Action Environment
It’s worth noting that the compound’s effectiveness as a herbicide can be influenced by various factors, including the type of plant species and the specific environmental conditions .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(4-Chlorophenyl)picolinic acid in lab experiments is its ability to chelate metal ions, which makes it useful in the development of metal complexes for catalytic and biological studies. 5-(4-Chlorophenyl)picolinic acid also has potential in the development of fluorescent sensors for the detection of metal ions in biological samples. However, one limitation of using 5-(4-Chlorophenyl)picolinic acid in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for the study of 5-(4-Chlorophenyl)picolinic acid. One area of research is the development of new metal complexes using 5-(4-Chlorophenyl)picolinic acid as a ligand for catalytic and biological studies. 5-(4-Chlorophenyl)picolinic acid also has potential in the development of new fluorescent sensors for the detection of metal ions in biological samples. Additionally, further studies are needed to fully understand the mechanism of action of 5-(4-Chlorophenyl)picolinic acid and its potential in the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, 5-(4-Chlorophenyl)picolinic acid has shown potential in various scientific research applications due to its unique chemical properties. The synthesis method has been optimized to obtain high yields of 5-(4-Chlorophenyl)picolinic acid with high purity. 5-(4-Chlorophenyl)picolinic acid has been studied for its anti-tumor properties, anti-inflammatory properties, and antioxidant properties. Although there are limitations to using 5-(4-Chlorophenyl)picolinic acid in lab experiments, it has several advantages and has potential in the development of new metal complexes and fluorescent sensors. Further research is needed to fully understand the mechanism of action of 5-(4-Chlorophenyl)picolinic acid and its potential in the treatment of cancer and inflammatory diseases.
Aplicaciones Científicas De Investigación
Actividad herbicida
El ácido picolínico y los compuestos picolinato son una notable clase de herbicidas auxínicos sintéticos . En los últimos años, se han lanzado dos nuevos compuestos picolinato, halauxifen-metilo (Arylex TM activo) y florpyrauxifen-bencilo (Rinskor TM activo), como nuevos herbicidas . Utilizando su esqueleto estructural como plantilla, se diseñaron y sintetizaron 33 compuestos de ácido 4-amino-3,5-dicloro-6-(5-aril-sustituido-1-pirazolyl)-2-picolínico para el descubrimiento de compuestos con potente actividad herbicida . Los compuestos se probaron para determinar su actividad inhibitoria frente al crecimiento de las raíces de Arabidopsis thaliana, y los resultados demostraron que el valor de IC 50 del compuesto V-7 fue 45 veces menor que el del herbicida comercial halauxifen-metilo .
Acoplamiento molecular
Los análisis de acoplamiento molecular revelaron que el compuesto V-7 se acopló con el receptor proteína F-box de señalización de auxina 5 (AFB5) de forma más intensa que el picloram . Esto sugiere que “Ácido 5-(4-clorofenil)picolínico” y sus derivados podrían utilizarse en estudios de acoplamiento molecular para comprender su interacción con las proteínas diana.
Herbicidas auxínicos sintéticos
Los resultados demostraron que los compuestos de ácido 6-(5-aril-sustituido-1-pirazolyl)-2-picolínico podrían utilizarse como estructuras conductoras potenciales en el descubrimiento de nuevos herbicidas auxínicos sintéticos . Esto sugiere que “this compound” podría utilizarse como punto de partida para la síntesis de nuevos herbicidas.
Actividad herbicida post-emergencia
Las pruebas herbicidas de los nuevos compuestos indicaron que el compuesto V-8 exhibió una mejor actividad herbicida post-emergencia que el picloram a una dosis de 300 gha −1, y también fue seguro para el maíz, el trigo y el sorgo a esta dosis . Esto sugiere que “this compound” y sus derivados podrían utilizarse como herbicidas post-emergencia.
Estudio de relación estructura-actividad
Se construyó un modelo tridimensional cuantitativo de relación estructura-actividad adaptativo a partir de estos valores de IC 50 para guiar el siguiente paso de la estrategia sintética . Esto sugiere que “this compound” podría utilizarse en estudios de relación estructura-actividad para guiar el diseño de nuevos compuestos.
Análisis Bioquímico
Biochemical Properties
5-(4-Chlorophenyl)picolinic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with zinc finger proteins (ZFPs), which are involved in various cellular processes, including gene expression and DNA repair . The interaction between 5-(4-Chlorophenyl)picolinic acid and ZFPs involves binding to the zinc ions within these proteins, thereby altering their structure and function. This binding can inhibit the activity of ZFPs, leading to changes in cellular processes.
Cellular Effects
The effects of 5-(4-Chlorophenyl)picolinic acid on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-(4-Chlorophenyl)picolinic acid can inhibit the entry of enveloped viruses into host cells by interfering with viral-cellular membrane fusion . This antiviral activity is particularly significant in the context of viruses such as SARS-CoV-2 and influenza A virus. Additionally, 5-(4-Chlorophenyl)picolinic acid can modulate the expression of genes involved in immune responses, thereby enhancing the body’s ability to combat infections.
Molecular Mechanism
At the molecular level, 5-(4-Chlorophenyl)picolinic acid exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to zinc finger proteins, which disrupts their ability to bind zinc ions and perform their normal functions . This disruption can lead to the inhibition of viral replication and packaging, as well as the modulation of immune responses. Furthermore, 5-(4-Chlorophenyl)picolinic acid can interfere with cellular endocytosis, a process that viruses often exploit to enter host cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Chlorophenyl)picolinic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects of 5-(4-Chlorophenyl)picolinic acid on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained inhibition of viral replication and modulation of immune responses .
Dosage Effects in Animal Models
The effects of 5-(4-Chlorophenyl)picolinic acid vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit viral replication without causing significant toxicity . At higher doses, 5-(4-Chlorophenyl)picolinic acid can exhibit toxic effects, including damage to liver and kidney tissues . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
5-(4-Chlorophenyl)picolinic acid is involved in several metabolic pathways, particularly those related to the metabolism of tryptophan . This compound is a catabolite of tryptophan through the kynurenine pathway, which is known for its role in the production of neuroactive metabolites . The interaction of 5-(4-Chlorophenyl)picolinic acid with enzymes in this pathway can influence metabolic flux and the levels of various metabolites, thereby affecting cellular function.
Transport and Distribution
The transport and distribution of 5-(4-Chlorophenyl)picolinic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via active transport mechanisms, and it can accumulate in specific cellular compartments. The distribution of 5-(4-Chlorophenyl)picolinic acid within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-(4-Chlorophenyl)picolinic acid is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus and mitochondria, where it can exert its effects on gene expression and cellular metabolism . The targeting of 5-(4-Chlorophenyl)picolinic acid to these compartments can be mediated by specific signals and post-translational modifications, which direct the compound to its site of action .
Propiedades
IUPAC Name |
5-(4-chlorophenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2/c13-10-4-1-8(2-5-10)9-3-6-11(12(15)16)14-7-9/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRILHLKPFHWWSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679312 | |
| Record name | 5-(4-Chlorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87789-85-3 | |
| Record name | 5-(4-Chlorophenyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[[5-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-yl]methyl]-4-(2,4,6-trifluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B1503778.png)
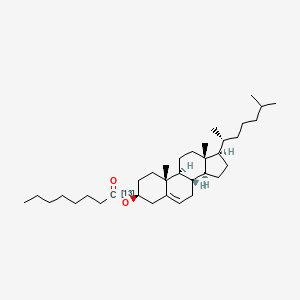

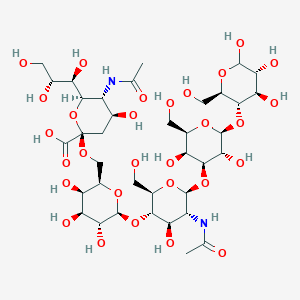
![2-((1S,5R,6R)-6-(aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-en-6-yl)acetic acid](/img/structure/B1503786.png)
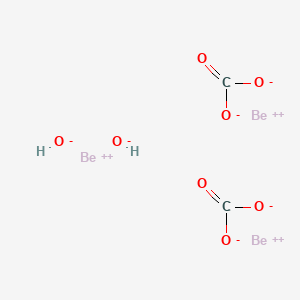

![1-(2-chloropyridin-3-yl)-5-methyl-4-iodo-1H-[1,2,3]triazole](/img/structure/B1503793.png)
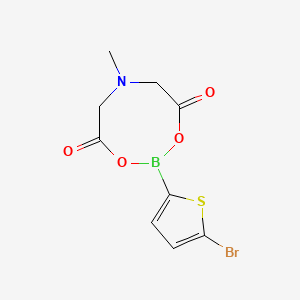
![3-[(6,7-Dimethoxy-4-quinazolinyl)oxy]aniline](/img/structure/B1503802.png)

